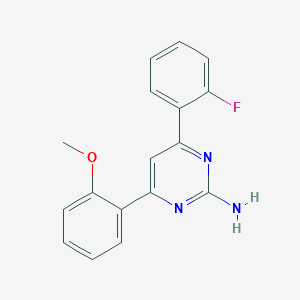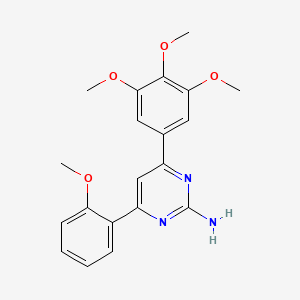
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-F6MP, is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as a drug target, its ability to modulate enzyme activity, and its potential to act as a signal transduction molecule. 4-F6MP has been studied in both in vitro and in vivo studies, and has been found to have a number of beneficial effects.
Applications De Recherche Scientifique
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential to act as a drug target. It has been shown to bind to the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory processes. In addition, 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential to modulate enzyme activity and act as a signal transduction molecule. It has been found to bind to the enzyme adenylate cyclase, which is involved in the regulation of cellular metabolism, and to act as an agonist at the G-protein coupled receptor GPR35, which is involved in the regulation of intracellular calcium levels.
Mécanisme D'action
The mechanism of action of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an agonist at the G-protein coupled receptor GPR35, which is involved in the regulation of intracellular calcium levels. In addition, it has been found to bind to the enzyme adenylate cyclase, which is involved in the regulation of cellular metabolism.
Biochemical and Physiological Effects
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have a number of beneficial effects. In vitro studies have shown that 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, it has been found to have anti-inflammatory effects, as well as anti-bacterial and anti-fungal effects. In vivo studies have shown that 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can reduce the symptoms of asthma and allergic rhinitis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it is a relatively stable compound, and is not easily degraded by heat or light. However, there are a few limitations to its use in laboratory experiments. It can be toxic at high concentrations, and can cause skin irritation. In addition, it is a relatively new compound, and its effects on human health and physiology are not yet fully understood.
Orientations Futures
The potential applications of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine are numerous, and further research is needed to fully understand its effects. Future research should focus on the development of more effective synthesis methods, as well as the potential therapeutic applications of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine. In addition, further research should be conducted to better understand the mechanism of action of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine, as well as its biochemical and physiological effects. Finally, further research should be conducted to better understand the potential toxic effects of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine.
Méthodes De Synthèse
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized using a number of different methods. The most common method is a nucleophilic aromatic substitution reaction, which involves the reaction of 4-chloro-6-methylphenylpyrimidin-2-amine with furan in the presence of a base catalyst. Other methods of synthesis, such as a palladium-catalyzed reaction, have also been developed.
Propriétés
IUPAC Name |
4-(furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-2-5-11(8-10)12-9-13(18-15(16)17-12)14-6-3-7-19-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZFGGGJYBUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)

